

effect of fresh vs. old DMSO on PD 173955 analog 1 solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PD 173955 analog 1**

Cat. No.: **B2956238**

[Get Quote](#)

Technical Support Center: PD 173955 Analog 1 Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **PD 173955 analog 1**. The information below addresses common issues related to the solubility of this compound, particularly concerning the use of fresh versus old Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am observing low or inconsistent solubility of **PD 173955 analog 1** in DMSO. What could be the cause?

A1: The most common reason for decreased solubility of **PD 173955 analog 1** is the use of old or improperly stored DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This water absorption can significantly decrease the solubility of many small molecule inhibitors, including PD 173955 and its analogs. For consistent and optimal results, it is crucial to use fresh, anhydrous DMSO.

Q2: How does water content in DMSO affect the solubility of compounds like **PD 173955 analog 1**?

A2: Water in DMSO can lead to the formation of a less soluble crystalline form of the compound, a phenomenon explained by Ostwald's Rule of Stages. Initially, a compound might dissolve in a supersaturated state in anhydrous DMSO. However, the presence of water can induce precipitation into a more stable, lower-energy crystalline state that is less soluble in the DMSO/water mixture. Repeated freeze-thaw cycles of DMSO stock solutions can exacerbate this issue by increasing the likelihood of crystallization.

Q3: What are the visual indicators that my DMSO may be old or contain too much water?

A3: While there are no simple visual cues to determine the water content in DMSO, a key indicator of a problem is the precipitation of your compound from a stock solution that was previously clear. If you observe any solid material in your stock solution upon thawing, it is a strong indication that the DMSO quality may be compromised. For quantitative assessment, Karl Fischer titration is a standard method to determine water content in solvents.

Q4: Can degradation of DMSO itself affect the solubility of my compound?

A4: Yes, DMSO can degrade over time, especially when exposed to acids, bases, or high temperatures. Decomposition can produce byproducts such as formaldehyde and methylmercaptan. These reactive species could potentially interact with and degrade your compound, leading to the formation of less soluble species.

Troubleshooting Guide: Solubility Issues with PD 173955 Analog 1

If you are encountering solubility problems with **PD 173955 analog 1**, follow these troubleshooting steps:

- Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (or molecular sieves-dried) DMSO for preparing your stock solutions.
- Proper Storage: Store DMSO in a tightly sealed container in a dry environment to minimize moisture absorption. For long-term storage of stock solutions, aliquot into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture introduction to the main stock.

- Sonication: If you observe slight precipitation, gentle sonication in a water bath can sometimes help to redissolve the compound. However, this may not be a permanent solution if the DMSO is already hydrated.
- Solubility Check: Perform a kinetic solubility assay to determine the actual solubility of your compound in your current lot of DMSO. A detailed protocol is provided below.

Data Presentation: Effect of DMSO Quality on Solubility

While specific quantitative data for **PD 173955 analog 1** is not publicly available, the following table illustrates the expected trend of decreased solubility with increasing water content in DMSO for a typical kinase inhibitor.

DMSO Quality	Water Content (%)	Expected Solubility of PD 173955 Analog 1 (mM)
Fresh, Anhydrous	< 0.1%	~10-15
Aged, Exposed to Air	1-5%	~5-10
Old, Improperly Stored	> 5%	< 5

Experimental Protocols

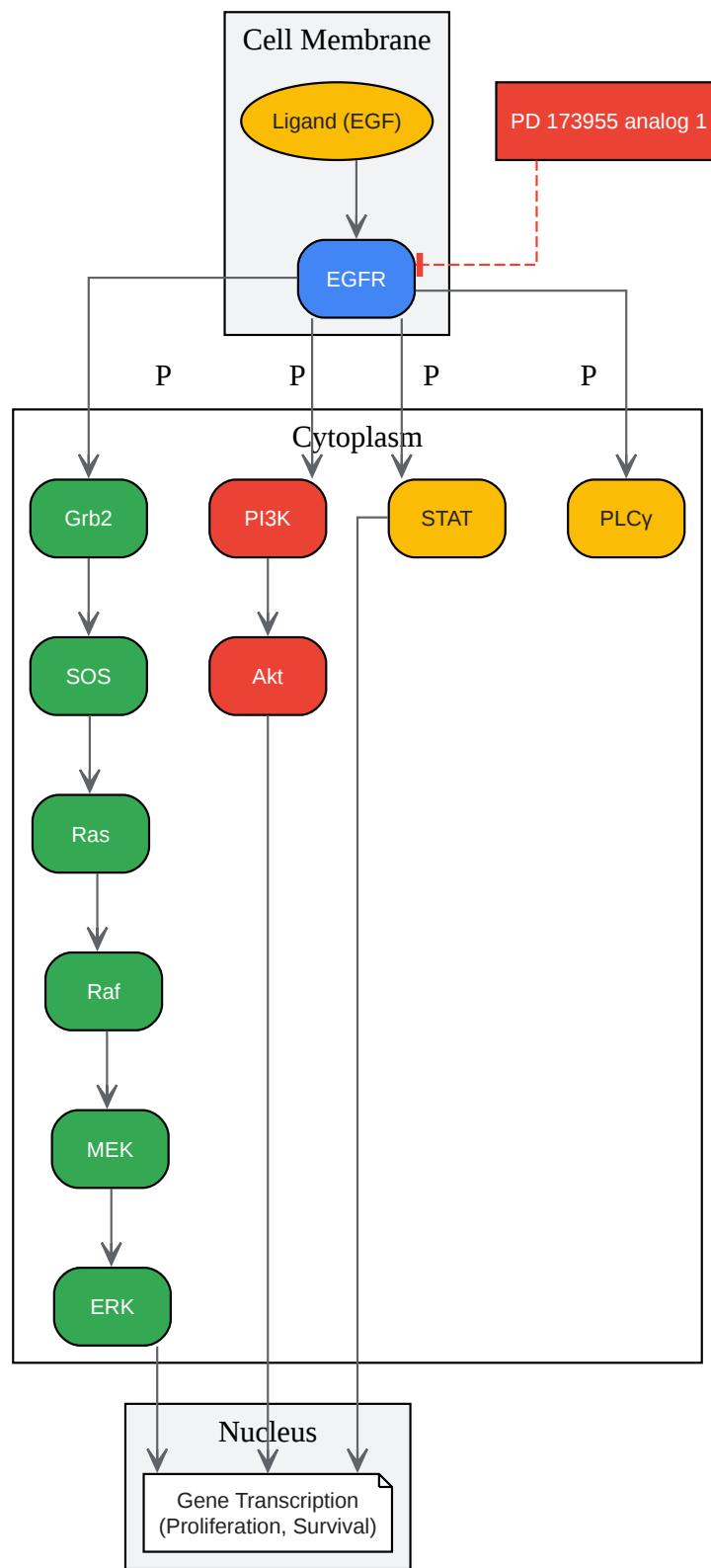
Detailed Protocol for Kinetic Solubility Assay using UV-Vis Spectrophotometry

This protocol allows for the determination of the kinetic solubility of **PD 173955 analog 1** in an aqueous buffer, which is a critical parameter for in vitro assays.

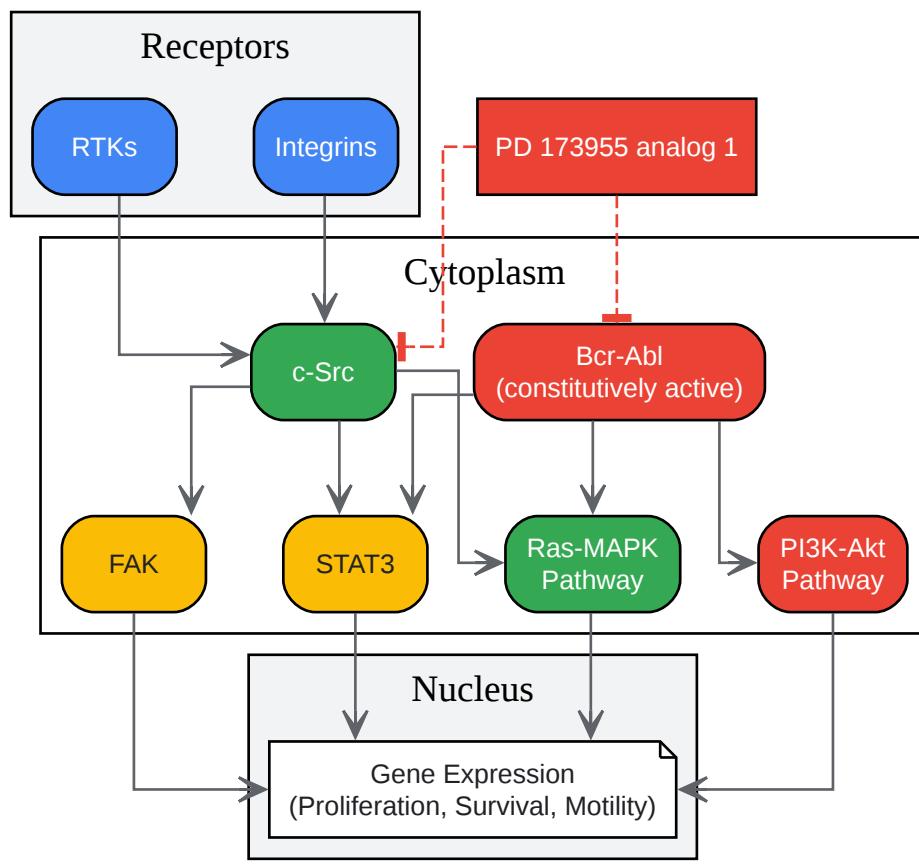
Materials:

- **PD 173955 analog 1**
- Anhydrous DMSO
- Phosphate-Buffered Saline (PBS), pH 7.4

- 96-well microtiter plates (UV-transparent for analysis)
- Multi-channel pipette
- Plate shaker
- UV-Vis microplate reader

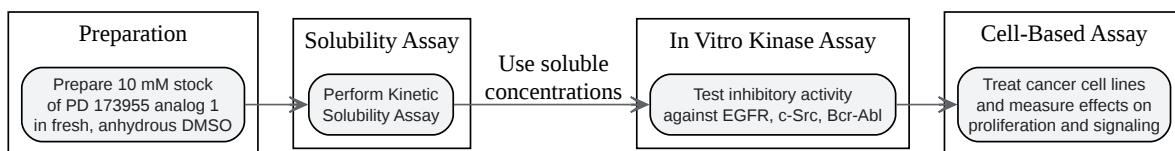

Procedure:

- Preparation of Stock Solution:
 - Prepare a 10 mM stock solution of **PD 173955 analog 1** in anhydrous DMSO. Ensure the compound is fully dissolved.
- Preparation of Calibration Curve:
 - Create a series of dilutions of the 10 mM stock solution in DMSO (e.g., 10, 5, 2.5, 1.25, 0.625, 0.3125 mM).
 - In a 96-well UV plate, add 2 µL of each DMSO dilution to 198 µL of PBS to create a final volume of 200 µL with 1% DMSO. This will result in final compound concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µM.
 - Include a blank well with 2 µL of DMSO in 198 µL of PBS.
 - Measure the absorbance at the λ_{max} of **PD 173955 analog 1** (determine this by a wavelength scan if not known).
 - Plot absorbance vs. concentration and determine the linear regression equation.
- Solubility Measurement:
 - In a separate 96-well plate, add 2 µL of the 10 mM stock solution of **PD 173955 analog 1** to 198 µL of PBS in triplicate.
 - Seal the plate and shake at room temperature for 1-2 hours.


- After incubation, visually inspect the wells for any precipitation.
- Centrifuge the plate to pellet any precipitate.
- Carefully transfer 100 μ L of the supernatant from each well to a new 96-well UV plate.
- Measure the absorbance at the same λ_{max} used for the calibration curve.
- Data Analysis:
 - Use the linear regression equation from the calibration curve to calculate the concentration of the dissolved compound in the supernatant. This concentration represents the kinetic solubility.

Signaling Pathways and Experimental Workflow Diagrams

PD 173955 analog 1 is an inhibitor of Epidermal Growth Factor Receptor (EGFR), c-Src, and Bcr-Abl kinases. The following diagrams illustrate the signaling pathways affected by this inhibitor and a typical experimental workflow for its characterization.


[Click to download full resolution via product page](#)

Caption: EGFR Signaling Pathway Inhibition by **PD 173955 analog 1**.

[Click to download full resolution via product page](#)

Caption: c-Src and Bcr-Abl Signaling Inhibition by **PD 173955 analog 1**.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for **PD 173955 analog 1** Characterization.

- To cite this document: BenchChem. [effect of fresh vs. old DMSO on PD 173955 analog 1 solubility]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2956238#effect-of-fresh-vs-old-dmso-on-pd-173955-analog-1-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com